molecular formula C17H12N2O6 B5879841 4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No. B5879841
M. Wt: 340.29 g/mol
InChI Key: LMNTVRZNWHUEIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly used as a chemical probe to study the biological functions of various proteins and enzymes.

Mechanism of Action

The mechanism of action of 4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves the covalent labeling of specific amino acid residues in proteins and enzymes. The nitrobenzyl group in the compound undergoes a photochemical reaction upon exposure to UV light, resulting in the formation of a highly reactive nitrene intermediate. This intermediate then reacts with nearby amino acid residues in the protein or enzyme, resulting in the covalent attachment of the compound to the protein or enzyme.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate are dependent on the specific protein or enzyme being studied. However, in general, the covalent labeling of proteins and enzymes with this compound can lead to alterations in their activity, stability, and localization. This can provide valuable insights into the biological functions of these proteins and enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in lab experiments is its specificity for labeling specific amino acid residues in proteins and enzymes. This allows for precise targeting and detection of specific proteins and enzymes in cells and tissues. However, one limitation of this compound is its dependence on UV light for activation, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the use of 4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in scientific research. One potential direction is the development of new derivatives of this compound with improved properties such as increased sensitivity and specificity for labeling specific proteins and enzymes. Another direction is the use of this compound in combination with other chemical probes and imaging techniques to study complex biological systems and pathways. Finally, the development of new methods for the synthesis and purification of this compound could lead to more efficient and cost-effective production for use in scientific research.

Synthesis Methods

The synthesis of 4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves the reaction of 4-nitrobenzyl bromide and dimethyl malonate in the presence of a base such as sodium hydride. The reaction takes place in anhydrous conditions and is carried out under reflux. The resulting product is then purified using column chromatography to obtain the final product in high yield and purity.

Scientific Research Applications

4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is widely used in scientific research as a chemical probe to study the biological functions of various proteins and enzymes. This compound is used to label and detect specific proteins and enzymes in cells and tissues. It is also used to study the interaction between proteins and ligands, and to identify potential drug targets.

properties

IUPAC Name

(4-nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6/c20-15(25-10-11-5-7-12(8-6-11)19(23)24)9-18-16(21)13-3-1-2-4-14(13)17(18)22/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNTVRZNWHUEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate

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